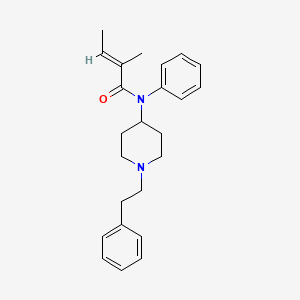
Ac-ESMD-CHO (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound peptide chain, which is elongated step-by-step by the sequential addition of protected amino acids. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the production of Ac-ESMD-CHO (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes proteolytic cleavage reactions. It inhibits the cleavage of the 32 kDa caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, thereby blocking the formation of the p17 caspase-3 active subunit .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving Ac-ESMD-CHO (trifluoroacetate salt) include trifluoroacetic acid, protected amino acids, and various solvents such as dichloromethane and dimethyl sulfoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound .
Major Products Formed
The major product formed from the reaction involving Ac-ESMD-CHO (trifluoroacetate salt) is the inhibition of the active subunit of caspase-3, which plays a crucial role in apoptosis .
Scientific Research Applications
Ac-ESMD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used in the study of proteolytic enzymes and their inhibitors.
Biology: It helps in understanding the mechanisms of apoptosis and the role of caspase-3 in cell death.
Medicine: It is used in research related to cancer, neurodegenerative diseases, and other conditions where apoptosis plays a key role.
Industry: It is utilized in the development of therapeutic agents targeting apoptotic pathways
Mechanism of Action
Ac-ESMD-CHO (trifluoroacetate salt) exerts its effects by inhibiting the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site. This inhibition prevents the formation of the active p17 subunit of caspase-3, thereby blocking the apoptotic pathway. The molecular targets involved include the caspase-3 enzyme and its precursor peptide .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-CHO: Another caspase-3 inhibitor with a similar mechanism of action.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases.
Uniqueness
Ac-ESMD-CHO (trifluoroacetate salt) is unique in its specific inhibition of the caspase-3 maturation process. Its ability to block the formation of the active p17 subunit makes it a valuable tool in apoptosis research, distinguishing it from other caspase inhibitors that may have broader or less specific targets .
Properties
Molecular Formula |
C21H31F3N4O12S |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |
InChI Key |
HZZVIJGPNMVREQ-ZMNOQRQPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)


![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)






